1-Cyclopropyl-2,6-dimethylpiperazine

Antibacterial Fluoroquinolone Structure-Activity Relationship

1-Cyclopropyl-2,6-dimethylpiperazine (CAS 1017120-38-5) is a disubstituted piperazine derivative with the molecular formula C9H18N2 and a molecular weight of 154.25 g/mol. The compound features a piperazine core substituted with a cyclopropyl group at the N1 position and methyl groups at the 2- and 6-positions of the ring.

Molecular Formula C9H18N2
Molecular Weight 154.25 g/mol
CAS No. 1017120-38-5
Cat. No. B1325105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-2,6-dimethylpiperazine
CAS1017120-38-5
Molecular FormulaC9H18N2
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCC1CNCC(N1C2CC2)C
InChIInChI=1S/C9H18N2/c1-7-5-10-6-8(2)11(7)9-3-4-9/h7-10H,3-6H2,1-2H3
InChIKeyCXULSVFOEQUSKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopropyl-2,6-dimethylpiperazine (CAS 1017120-38-5) for Research Procurement: Baseline Compound Overview


1-Cyclopropyl-2,6-dimethylpiperazine (CAS 1017120-38-5) is a disubstituted piperazine derivative with the molecular formula C9H18N2 and a molecular weight of 154.25 g/mol . The compound features a piperazine core substituted with a cyclopropyl group at the N1 position and methyl groups at the 2- and 6-positions of the ring. This substitution pattern confers distinct physicochemical and pharmacological properties that differentiate it from unsubstituted piperazine, mono-substituted analogs (e.g., 1-cyclopropylpiperazine), and other dimethylpiperazine regioisomers or stereoisomers (e.g., cis-2,6-dimethylpiperazine, CAS 21655-48-1) . The compound is commercially available from multiple research chemical suppliers, typically at ≥95% purity, and is primarily utilized as a pharmaceutical intermediate and building block in medicinal chemistry programs .

Why 1-Cyclopropyl-2,6-dimethylpiperazine (CAS 1017120-38-5) Cannot Be Replaced by Generic Piperazine Analogs


The substitution pattern on the piperazine ring critically determines both the compound's conformational properties and its biological target engagement profile. Unsubstituted piperazine (C4H10N2) lacks the steric constraints and lipophilic contributions of the cyclopropyl and methyl substituents, resulting in fundamentally different binding kinetics and metabolic stability . The cyclopropyl group, in particular, confers unique properties including conformational restriction, enhanced metabolic stability against oxidative enzymes, and improved membrane permeability compared to alkyl-substituted analogs [1]. Similarly, the 2,6-dimethyl substitution introduces stereochemical complexity and alters the basicity and conformational preferences of the piperazine ring nitrogen atoms. Attempting to substitute this specific compound with 1-cyclopropylpiperazine (lacking 2,6-dimethyl groups), cis-2,6-dimethylpiperazine (lacking N-cyclopropyl), or other piperazine derivatives would result in different pharmacological profiles, altered synthetic pathway outcomes, and invalid structure-activity relationship (SAR) conclusions. The quantitative evidence presented below substantiates these differentiation points for scientific procurement decisions.

Quantitative Differentiation Evidence for 1-Cyclopropyl-2,6-dimethylpiperazine (CAS 1017120-38-5) Versus Structural Analogs


N1-Cyclopropyl Substitution Confers Enhanced Antibacterial Potency Versus Non-Cyclopropyl Quinolones

In fluoroquinolone antibacterial agents, the presence of a cyclopropyl group at the N1 position of the quinolone core is a well-established pharmacophoric requirement for optimal antibacterial activity [1]. When the 7-position piperazine substituent is held constant, the cyclopropyl moiety enhances potency compared to ethyl or other alkyl substituents. This class-level inference is supported by SAR data showing that sparfloxacin, which incorporates a cyclopropyl group and a 3,5-dimethylpiperazine moiety at the 7-position, demonstrates excellent activity against Gram-positive bacteria with selectivity against anaerobes and atypical pathogens, whereas earlier-generation fluoroquinolones lacking this substitution pattern exhibit narrower spectra or reduced potency [1]. The procurement of 1-cyclopropyl-2,6-dimethylpiperazine as a building block enables the installation of this privileged N1-cyclopropyl pharmacophore in novel quinolone and naphthyridine scaffolds [2].

Antibacterial Fluoroquinolone Structure-Activity Relationship

Cyclopropyl Group Enhances Metabolic Stability and Reduces Plasma Clearance Versus Non-Cyclopropyl Piperazines

The introduction of cyclopropyl groups into drug molecules is a validated medicinal chemistry strategy for improving metabolic stability and reducing plasma clearance [1]. In the context of piperazine-containing drug candidates, the cyclopropyl substituent serves to block oxidative metabolism at the N1 position, a common metabolic soft spot for N-alkyl piperazines. The cyclopropyl group confers resistance to cytochrome P450-mediated N-dealkylation relative to methyl, ethyl, or other linear alkyl substituents. This property is leveraged in multiple approved drugs, including sparfloxacin, where the cyclopropyl group contributes to the compound's favorable pharmacokinetic profile [1]. For researchers procuring 1-cyclopropyl-2,6-dimethylpiperazine as a synthetic intermediate, this substitution pattern provides an intrinsic advantage for generating metabolically stable lead compounds compared to building blocks bearing linear N-alkyl chains.

Pharmacokinetics Drug Metabolism Metabolic Stability

2,6-Dimethylpiperazine Core in Sparfloxacin Demonstrates Superior Antibacterial Activity Versus Unsubstituted Piperazine Fluoroquinolones

The 2,6-dimethylpiperazine moiety is a critical structural feature in sparfloxacin and related third-generation fluoroquinolones, where it replaces the unsubstituted piperazine found in earlier-generation agents such as ciprofloxacin and norfloxacin [1]. Structure-activity relationship analyses indicate that the 2,6-dimethyl substitution improves potency against Gram-positive organisms while maintaining activity against Gram-negative bacteria [1]. Sparfloxacin (5-amino-1-cyclopropyl-7-[(3R,5S)3,5-dimethylpiperazine-1-yl]-6,8-difluoro-4-oxo-quinoline-3-carboxylic acid) is an orally active, broad-spectrum third-generation quinolone with excellent activity against Gram-positive bacteria and selectivity against anaerobes and atypical pathogens [2]. The dimethyl substitution also influences the compound's ability to inhibit bacterial topoisomerase IV, a secondary target that broadens the antibacterial spectrum. For procurement of 1-cyclopropyl-2,6-dimethylpiperazine as a building block, the 2,6-dimethyl pattern represents a privileged scaffold with established antibacterial SAR advantages over unsubstituted piperazine.

Antibacterial Fluoroquinolone Piperazine SAR

Research and Industrial Application Scenarios for 1-Cyclopropyl-2,6-dimethylpiperazine (CAS 1017120-38-5) Procurement


Synthesis of Novel Fluoroquinolone and Naphthyridine Antibacterial Agents

1-Cyclopropyl-2,6-dimethylpiperazine serves as a key synthetic intermediate for constructing the 7-position substituent of fluoroquinolone and naphthyridine antibacterials. The compound's N1-cyclopropyl and 2,6-dimethyl substitution pattern mirrors the pharmacophoric requirements established in sparfloxacin and related third-generation quinolones, which demonstrate enhanced Gram-positive activity relative to earlier-generation agents with unsubstituted piperazine [1]. Patent literature explicitly describes the use of substituted cyclopropyl and dimethylpiperazine moieties in the synthesis of 7-amino-1-(substituted cyclopropyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids as antibacterial agents [2]. Researchers developing next-generation antibacterials can utilize this building block to install a validated potency-enhancing substituent pattern that contributes to both target engagement and favorable pharmacokinetic properties [1].

Structure-Activity Relationship (SAR) Studies of Piperazine-Containing Drug Candidates

The compound is a valuable tool for systematic SAR exploration of N1-substituent and ring-methylation effects on piperazine-containing lead series. The presence of both cyclopropyl and 2,6-dimethyl groups enables direct comparison with matched molecular pairs lacking one or both modifications—such as 1-cyclopropylpiperazine (lacking 2,6-dimethyl), cis-2,6-dimethylpiperazine (lacking N-cyclopropyl), and unsubstituted piperazine [1]. This allows researchers to deconvolute the independent contributions of N1-cyclopropyl substitution (metabolic stability, conformational restriction) from 2,6-dimethyl substitution (stereoelectronic effects, target selectivity) within a single synthetic campaign [1]. Procurement of the compound for SAR studies ensures that conclusions regarding substituent effects are drawn from a well-defined, commercially available scaffold rather than custom-synthesized intermediates with variable purity and characterization.

Medicinal Chemistry Programs Targeting CNS and Anti-Inflammatory Indications

The compound has been identified through preliminary pharmacological screening as a candidate CCR5 antagonist scaffold, with potential applications in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. The cyclopropyl and methyl substituents influence the compound's binding affinity and specificity for molecular targets by modulating conformational preferences and lipophilicity [2]. The cyclopropyl group, in particular, is widely utilized in central nervous system (CNS) drug design to improve metabolic stability and limit conformational flexibility of polypeptide chains, thereby slowing hydrolysis and enhancing target engagement [2]. Procurement of this specific compound enables further medicinal chemistry optimization of the CCR5 antagonist pharmacophore.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Cyclopropyl-2,6-dimethylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.